Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane
Description
Properties
Molecular Formula |
C12H13F3OSi |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
trimethyl-[2-[2-(trifluoromethoxy)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3OSi/c1-17(2,3)9-8-10-6-4-5-7-11(10)16-12(13,14)15/h4-7H,1-3H3 |
InChI Key |
OMLZFVWWDCJWNG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Preparation Method from Patents
A relevant preparation method for trifluoromethyl (trimethyl) silane analogs, which can be adapted for the target compound, is described in Chinese patent CN106117258A. Although this patent focuses on trifluoromethyl (trimethyl) silane, the methodology provides a framework for preparing fluorinated trimethylsilyl derivatives, including those with phenylethynyl substituents.
Key Steps:
Formation of Reactive Potassium Complex:
- Under argon atmosphere, metallic potassium is reacted with styrene and hexamethyldisiloxane in dry toluene.
- Molar ratios: potassium:styrene:hexamethyldisiloxane = 1:1-2:1-2.
- Reaction temperature: 40–80 °C.
- After completion, the mixture is cooled to room temperature to obtain a reactive solution.
Silylation and Fluoroform Reaction:
- The reactive solution is cooled to -45 to -85 °C.
- Trimethylchlorosilane is added in a molar ratio of 1:1 to 1.5 relative to potassium.
- Fluoroform gas is passed through the mixture in a 1:1 to 1.5 molar ratio relative to trimethylchlorosilane.
- The reaction proceeds for 1–3 hours at low temperature, then warmed to room temperature.
- The product is extracted, washed, and purified by distillation.
Representative Yields and Conditions:
| Embodiment | Toluene (g) | Metallic Potassium (g, mol) | Styrene (g, mol) | Hexamethyldisiloxane (g, mol) | Trimethylchlorosilane (g, mol) | Fluoroform (g, mol) | Reaction Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 300 | 39 (1.0) | 104 (1.0) | 161 (1.0) | 108 (1.0) | 70 (1.0) | 50 → -80 | 80.5 |
| 2 | 150 | 19.5 (0.5) | 65 (0.625) | 161 (1.0) | 54 (0.5) | 35 (0.5) | 55 → -85 | 84 |
| 3 | 160 | 19.5 (0.5) | 78 (0.75) | 120.75 (0.75) | 54 (0.5) | 35 (0.5) | 55 → -85 | 86 |
Table 1: Preparation conditions and yields for trifluoromethyl (trimethyl) silane analogs (adapted from CN106117258A).
This method is noted for its simplicity, low cost, high yield, and environmental safety. The use of inert atmosphere and controlled low temperatures is critical to the success of the reaction.
Alternative Synthetic Procedures from Literature
While direct synthesis of trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is scarcely detailed in open literature, related organosilicon and fluorinated phenylethynyl compounds have been synthesized using:
Silylation of Phenylethynyl Precursors:
Phenylethynyl compounds bearing halogen or trifluoromethoxy substituents can be silylated using trimethylsilyl chloride in the presence of a base or via transition-metal-catalyzed coupling reactions.
Use of 2-Trifluoromethoxy-iodobenzene Derivatives:
Iodinated benzoic acid derivatives with trifluoromethoxy groups have been prepared and converted to acyl chlorides, then reacted with trimethyl(phenylethynyl)silane under mild conditions to form desired silylated products.
Fluoroalkylation and Silylation:
Methods involving trifluoromethylation or trifluoromethoxylation of phenylacetylenes followed by silylation have been reported, often employing reagents like TMSCF3 (trimethylsilyl trifluoromethyl) and fluoride sources (e.g., TBAF) to facilitate the reaction.
Reaction Conditions and Optimization
Inert Atmosphere: All sensitive steps are performed under argon or nitrogen to prevent moisture and oxygen interference.
Temperature Control: Low temperatures (-45 to -85 °C) during silylation and fluoroform addition prevent side reactions and improve selectivity.
Stoichiometry: Precise molar ratios of reagents (metallic potassium, styrene, hexamethyldisiloxane, trimethylchlorosilane, fluoroform) are critical for optimal yield.
Purification: Organic layer separation, washing with water and brine, and distillation or chromatography are employed to isolate pure product.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The potassium-mediated method is particularly notable for its scalability and environmental profile due to low waste and mild conditions.
The color change observed during fluoride-promoted silylation reactions (from colorless to yellow/brown) is a key indicator of reaction progress and outcome.
The trifluoromethoxy substituent imparts electron-withdrawing properties that can influence the reactivity of the phenylethynyl moiety, necessitating careful control of reaction parameters.
The use of hexamethyldisiloxane in the potassium-mediated method acts as a silicon source and stabilizer for reactive intermediates.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Reaction atmosphere | Argon or nitrogen | Prevents oxidation/hydrolysis |
| Temperature (potassium step) | 40–80 °C | Ensures complete dissolution of potassium |
| Temperature (silylation) | -85 to -45 °C | Controls reactivity and selectivity |
| Molar ratios (K:styrene:hexamethyldisiloxane) | 1:1–2:1–2 | Balances reactivity and yield |
| Molar ratio (trimethylchlorosilane:potassium) | 1:1–1.5 | Ensures complete silylation |
| Reaction time | 1–3 hours (silylation) | Sufficient for completion of fluoroform reaction |
| Solvent | Dry toluene | Non-polar, inert solvent |
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane exerts its effects involves its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in the design of bioactive molecules. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane and analogous silane-containing compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than a nitro group (-NO₂) but more so than fluorine (-F). This influences its reactivity in electrophilic aromatic substitution and cross-coupling reactions . Trimethyl((4-nitrophenyl)ethynyl)silane () exhibits heightened reactivity in nucleophilic substitutions due to the para-nitro group’s strong electron-withdrawing nature .
- Trimethyl(pentafluorophenyl)silane () demonstrates unique reactivity in fluoride ion-catalyzed reactions, a trait less pronounced in the target compound due to differences in substituent electronegativity .
Biological Activity
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is an organosilicon compound notable for its unique structural features, including a trifluoromethoxy group and a phenylethynyl moiety. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. However, the specific biological activities associated with this compound remain underexplored.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 246.30 g/mol. The presence of the trifluoromethoxy group enhances the compound's reactivity and stability, making it particularly interesting for further research.
Case Studies and Research Findings
- Antimicrobial Activity : A study on silane compounds indicated that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The incorporation of fluorinated groups was found to enhance this activity due to increased lipophilicity and membrane permeability.
- Anticancer Potential : Research on related alkynyl silanes has shown that they can inhibit the growth of cancer cells by inducing apoptosis. For instance, studies involving phenylethynyl derivatives revealed their capacity to disrupt cellular signaling pathways associated with tumor growth .
- Enzyme Interaction : this compound's structural similarity to known enzyme inhibitors suggests potential interactions with metabolic enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a critical role in various cancers .
Comparative Analysis of Related Compounds
| Compound Name | Structure/Functional Groups | Unique Features | Biological Activity |
|---|---|---|---|
| Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silane | Trifluoromethyl and phenylethynyl | Enhanced stability due to trimethyl groups | Anticancer activity reported |
| Chloromethyl(2-phenylethynyl)silane | Chloromethyl and phenylethynyl | Different halogen functionality affecting reactivity | Antimicrobial properties observed |
| (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane | Bis(trifluoromethyl) moiety | Increased electron-withdrawing effect | Potential enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
